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Compound of Interest

Compound Name: 2-Chloro-6-fluorobenzylamine

Cat. No.: B093539 Get Quote

An In-Depth Technical Guide to 2-Chloro-6-fluorobenzylamine: Properties, Synthesis, and

Applications

Introduction: A Key Building Block in Modern Drug
Discovery
2-Chloro-6-fluorobenzylamine is a halogenated aromatic amine that has emerged as a

pivotal structural motif and versatile intermediate in the field of medicinal chemistry and organic

synthesis. Its unique substitution pattern—featuring a chlorine and a fluorine atom ortho to the

benzylamine moiety—imparts a distinct combination of steric and electronic properties. These

characteristics are highly sought after by researchers and drug development professionals for

their potential to modulate the pharmacokinetic and pharmacodynamic profiles of bioactive

molecules.[1] The presence of halogens can enhance metabolic stability, improve membrane

permeability, and provide specific interaction points with biological targets, making this

compound a valuable starting point for the synthesis of novel therapeutic agents.[2] This guide

provides a comprehensive overview of its core physical and chemical properties, analytical

characterization, synthetic considerations, and applications, grounded in established scientific

principles.

Part 1: Physicochemical and Structural
Characteristics
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The identity and purity of a synthetic intermediate are paramount. 2-Chloro-6-
fluorobenzylamine is characterized by a specific set of physical constants that define its

behavior and handling requirements.

Core Properties
A summary of the essential physicochemical data for 2-Chloro-6-fluorobenzylamine is

presented below. This data is critical for reaction planning, purification, and safety

assessments.

Property Value Source(s)

CAS Number 15205-15-9 [3][4][5]

Molecular Formula C₇H₇ClFN [3][4][5]

Molecular Weight 159.59 g/mol [4][5]

Appearance
Clear colorless to light yellow

liquid
[3][6]

Boiling Point 91-93 °C at 15-20 mmHg [5][6][7]

Density ~1.24 g/mL at 20 °C [5][7]

Flash Point 82 °C [5][6]

Refractive Index (n²⁰/D) ~1.539 [6]

pKa (Predicted) 8.09 ± 0.10 [6]

Molecular Structure
The spatial arrangement of the atoms dictates the molecule's reactivity and interactions. The

ortho-halogen substitution pattern creates significant steric hindrance around the benzylic

carbon and the amine group, which can influence its reaction kinetics.

Caption: Chemical structure of 2-Chloro-6-fluorobenzylamine.

Part 2: Chemical Reactivity and Synthetic Profile
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The utility of 2-Chloro-6-fluorobenzylamine stems from the reactivity of its primary amine

group, which serves as a nucleophilic handle for constructing more complex molecules.

Reactivity Insights
The benzylamine functionality allows for a range of classical amine reactions, including:

Amide Formation: Acylation with acid chlorides or anhydrides to form amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing

agent to form secondary amines.

N-Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.

The electronic properties of the aromatic ring are influenced by the competing inductive (-I) and

mesomeric (+M) effects of the halogen substituents. The ortho-positioning of both the chloro

and fluoro groups creates a unique electronic environment and sterically shields the benzylic

position, which can be a determining factor in reaction selectivity and rates. For instance, this

steric hindrance can make Sₙ2 reactions at the benzylic carbon more challenging compared to

less substituted benzylamines.

Role as a Synthetic Intermediate
This molecule is rarely the final product but rather a crucial building block. Its incorporation into

a larger scaffold introduces the 2-chloro-6-fluorobenzyl moiety, which can serve as a

bioisostere or a modulator of physicochemical properties in drug candidates.[1] A prime

example is its use in the synthesis of novel imidazolidine derivatives, which have shown

promising activity as schistosomicidal agents.[8]
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Caption: Synthetic utility of 2-Chloro-6-fluorobenzylamine.

Part 3: Spectroscopic Characterization and
Analytical Protocols
Unambiguous structural confirmation relies on modern spectroscopic techniques. While a

complete public spectral database for this specific compound is limited, its expected

spectroscopic signature can be predicted based on its structural components and data from

analogous compounds.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic

protons will appear in the range of δ 7.0-7.8 ppm, exhibiting complex splitting patterns due to

¹H-¹H and ¹H-¹⁹F coupling. The benzylic (CH₂) protons would likely appear as a singlet or a
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finely split multiplet around δ 3.8-4.2 ppm. The amine (NH₂) protons typically present as a

broad singlet whose chemical shift is highly dependent on solvent and concentration.[11]

¹³C NMR: The carbon spectrum will show seven distinct signals. The benzylic carbon is

expected around δ 40-50 ppm, while the aromatic carbons will resonate between δ 110-165

ppm. The carbons directly bonded to the halogens (C-Cl and C-F) will show characteristic

shifts and C-F coupling.

¹⁹F NMR: A single resonance is expected for the fluorine atom, providing a clear marker for

its presence.

Experimental Protocol: NMR Sample Preparation
Trustworthy data begins with meticulous sample preparation. This protocol outlines a standard

procedure for acquiring high-quality NMR data.

Sample Weighing: Accurately weigh 10-20 mg of 2-Chloro-6-fluorobenzylamine directly

into a clean, dry NMR tube.

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃) using a clean pipette. The choice of solvent is critical as it can

influence chemical shifts.

Homogenization: Cap the NMR tube and gently invert it several times or vortex briefly to

ensure the sample is completely dissolved and the solution is homogeneous.

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be

properly tuned and shimmed to ensure high resolution and a homogeneous magnetic field.

Data Acquisition: Acquire the ¹H, ¹³C, and other relevant spectra using standard pulse

programs. Typical acquisition times may range from a few minutes for ¹H NMR to several

hours for ¹³C NMR, depending on the sample concentration and desired signal-to-noise ratio.

Part 4: Safety and Handling
As a reactive chemical intermediate, proper handling of 2-Chloro-6-fluorobenzylamine is

essential to ensure laboratory safety.
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Hazard Identification
According to the Globally Harmonized System (GHS), this compound is classified as corrosive.

Signal Word: Danger[12]

Hazard Statements: H314 - Causes severe skin burns and eye damage.[12]

Pictogram: GHS05 (Corrosion)

Recommended Handling Procedures
Engineering Controls: Always handle this substance inside a certified chemical fume hood to

avoid inhalation of vapors. Ensure an eyewash station and safety shower are readily

accessible.[13]

Personal Protective Equipment (PPE): Wear appropriate PPE, including:

Chemical-resistant gloves (e.g., nitrile).

A properly buttoned lab coat.

Splash-proof safety goggles or a face shield.[13]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] It is

often stored under an inert atmosphere, such as argon, to prevent degradation.

Spill & Disposal: In case of a spill, contain the material with an inert absorbent and dispose

of it as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion
2-Chloro-6-fluorobenzylamine stands as a testament to the power of halogenation in modern

synthetic chemistry. Its well-defined physical properties, predictable chemical reactivity, and

strategic importance as a building block make it an indispensable tool for researchers in

pharmaceutical and materials science. Understanding its characteristics, from its boiling point

under vacuum to its corrosive nature, is fundamental to its effective and safe utilization in the

laboratory. As the quest for novel molecules with tailored properties continues, the role of

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.echemi.com/sds/2-chloro-6-fluorobenzylamine-pd180521134750.html
https://www.echemi.com/sds/2-chloro-6-fluorobenzylamine-pd180521134750.html
https://www.pfaltzandbauer.com/Files/SDSFile?fileName=E06530%20%20SDS%20%20030917.pdf
https://www.pfaltzandbauer.com/Files/SDSFile?fileName=E06530%20%20SDS%20%20030917.pdf
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0766856.htm
https://www.benchchem.com/product/b093539?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


versatile intermediates like 2-Chloro-6-fluorobenzylamine is set to expand, paving the way for

future innovations in drug discovery and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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